1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside
Overview
Description
It is approximately 600 times sweeter than sucrose and is widely used in the manufacture of artificially sweetened food and beverages . The compound is notable for its stability under heat and over a broad range of pH conditions, making it suitable for various culinary and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves the selective chlorination of sucrose. The process typically includes the following steps:
Chlorination: Sucrose is treated with chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a catalyst.
Purification: The chlorinated product is then purified through crystallization or chromatography to obtain the desired compound.
Industrial Production: On an industrial scale, the production process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While the compound is relatively stable, it can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Scientific Research Applications
1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glycosidic bond stability and reactivity.
Biology: The compound is studied for its effects on metabolic pathways and its interaction with sweet taste receptors.
Medicine: Research is ongoing into its potential use as a non-caloric sweetener for diabetic patients and its effects on insulin secretion.
Mechanism of Action
The sweetness of 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is due to its interaction with the T1R2/T1R3 sweet taste receptors on enteroendocrine cells. This interaction elicits increased hormonal secretion of glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism .
Comparison with Similar Compounds
1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is unique among sweeteners due to its high sweetness intensity and stability. Similar compounds include:
Aspartame: Another high-intensity sweetener, but less stable under heat and acidic conditions.
Saccharin: Known for its bitter aftertaste, which is not present in sucralose.
Stevia: A natural sweetener with a different sweetness profile and potential health benefits.
Properties
IUPAC Name |
(2R,3R,4R,5R,6R)-5-chloro-2-[(2R,3S,4S,5R)-2-(chloromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2O9/c13-3-12(10(20)7(17)5(2-16)22-12)23-11-9(19)8(18)6(14)4(1-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOFXKPCMIXDU-QBMZZYIRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CCl)OC2C(C(C(C(O2)CO)Cl)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)Cl)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64644-65-1 | |
Record name | alpha-D-Galactopyranoside, 1-chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064644651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-D-GALACTOPYRANOSIDE, 1-CHLORO-1-DEOXY-.BETA.-D-FRUCTOFURANOSYL 4-CHLORO-4-DEOXY- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6C8ZJX6QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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